molecular formula C10H12O3 B13189192 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid

Cat. No.: B13189192
M. Wt: 180.20 g/mol
InChI Key: YOBUXNINSRRNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzoic acid with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another method involves the oxidation of 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium and requires careful control of reaction conditions to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol, is oxidized using industrial oxidants like sodium hypochlorite or hydrogen peroxide. These processes are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2,5-dimethylterephthalic acid.

    Reduction: The carboxyl group can be reduced to an alcohol group, yielding 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 2,5-dimethylterephthalic acid.

    Reduction: 4-(hydroxymethyl)-2,5-dimethylbenzyl alcohol.

    Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound is studied for its potential biological activity. Derivatives of benzoic acid are known to exhibit antimicrobial and anti-inflammatory properties, and research is ongoing to explore similar effects for this compound.

    Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug precursor. Its structural features make it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in materials science for creating high-performance materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its hydroxymethyl group can participate in hydrogen bonding, influencing its binding affinity to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    4-(Hydroxymethyl)benzoic acid: Lacks the dimethyl groups, which can affect its reactivity and physical properties.

    2,5-Dimethylterephthalic acid: An oxidation product of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and dimethyl groups on the benzene ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical transformations. Its structural features make it a valuable compound in various fields, from organic synthesis to materials science.

Biological Activity

4-(Hydroxymethyl)-2,5-dimethylbenzoic acid, a derivative of benzoic acid, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound is structurally characterized by a hydroxymethyl group and two methyl groups on the benzene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antimicrobial efficacy, and potential therapeutic applications.

  • Molecular Formula: C10H12O3
  • Molecular Weight: 180.20 g/mol
  • IUPAC Name: this compound
  • CAS Number: 499-06-9

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that this compound effectively scavenges free radicals, exhibiting an efficiency comparable to established antioxidants like quercetin . The compound's mechanism of action involves donating hydrogen atoms to free radicals, stabilizing them and preventing oxidative stress.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies showed that the compound inhibits the growth of several bacterial and fungal strains. For instance:

  • Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains: Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

The inhibition percentages varied depending on the concentration used; at higher concentrations (50 µg/mL), complete inhibition was observed for certain pathogens .

Case Study 1: Antioxidant Efficacy

A study published in Biochemical and Biophysical Research Communications assessed the antioxidant capacity of various benzoic acid derivatives, including this compound. The findings indicated that this compound significantly reduced lipid peroxidation in cell membranes, showcasing its potential as a protective agent against oxidative damage .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of microorganisms. The results were quantified using the Minimum Inhibitory Concentration (MIC) method:

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30
Aspergillus niger40

The compound exhibited lower MIC values compared to other tested compounds, indicating its strong antimicrobial potential .

The biological activity of this compound can be attributed to its structural features:

  • Hydroxymethyl Group: Enhances solubility and reactivity with biological targets.
  • Methyl Substituents: Influence lipophilicity and membrane permeability.

These characteristics enable the compound to interact with various cellular components, including enzymes and receptors, modulating their activity and contributing to its biological effects.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(hydroxymethyl)-2,5-dimethylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

YOBUXNINSRRNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.